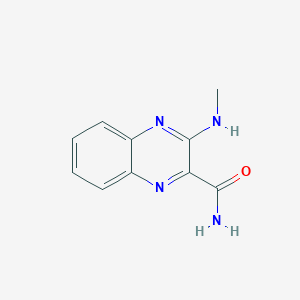

3-(Methylamino)quinoxaline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101872-15-5 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21g/mol |

IUPAC Name |

3-(methylamino)quinoxaline-2-carboxamide |

InChI |

InChI=1S/C10H10N4O/c1-12-10-8(9(11)15)13-6-4-2-3-5-7(6)14-10/h2-5H,1H3,(H2,11,15)(H,12,14) |

InChI Key |

DVVNMULNYRMUET-UHFFFAOYSA-N |

SMILES |

CNC1=NC2=CC=CC=C2N=C1C(=O)N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1C(=O)N |

Origin of Product |

United States |

Biological Activity Spectrum and Target Identification of 3 Methylamino Quinoxaline 2 Carboxamide Derivatives

Antimicrobial Efficacy: In Vitro Studies and Potential Applications

The antimicrobial properties of quinoxaline (B1680401) derivatives, including those related to 3-(methylamino)quinoxaline-2-carboxamide, are well-documented. nih.gov These compounds have shown promise in combating various pathogenic microorganisms, including bacteria and fungi. The 1,4-dioxide derivatives of quinoxaline, in particular, are noted for their wide range of biological activities, which are attributed to their ability to undergo bioreductive activation. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective drugs. mdpi.com Quinoxaline derivatives have been a focus of this research, with many showing encouraging antitubercular activity.

Specifically, quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been synthesized and evaluated for their potential as anti-TB agents. nih.gov Studies have shown that substituents on the quinoxaline ring play a crucial role in their antimycobacterial activity. For instance, derivatives with electron-withdrawing groups like trifluoromethyl (CF3), chloro (Cl), or fluoro (F) at the 7-position of the quinoxaline ring have demonstrated potent activity. nih.gov

In one study, a series of new 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were synthesized and showed biological values comparable to the reference drug, Rifampin. nih.gov Another study focused on novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, where a compound designated as 'compound 4' exhibited high antimycobacterial activity against M. tuberculosis (MIC of 1.25 μg/mL). mdpi.com This particular derivative, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, was also found to have low toxicity in mice. mdpi.com

The mechanism of action for some of these derivatives is believed to involve DNA damage. mdpi.com Furthermore, the presence of a peptide chain at the C-2 position has been shown to enhance antitubercular activity compared to a carboxylic acid group. mdpi.com

Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/IC90) | Reference |

|---|---|---|---|

| 3-Methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Comparable to Rifampin | nih.gov |

| 7-Trifluoromethyl quinoxaline-2-carboxamide 1,4-di-N-oxide | Mycobacterium tuberculosis | IC90: 1.07 µM | nih.gov |

| 7-Chloro quinoxaline-2-carboxamide 1,4-di-N-oxide | Mycobacterium tuberculosis | IC90: 1.25 µM | nih.gov |

| 7-Fluoro quinoxaline-2-carboxamide 1,4-di-N-oxide | Mycobacterium tuberculosis | IC90: 4.65 µM | nih.gov |

Beyond their antitubercular effects, quinoxaline derivatives have demonstrated a broader spectrum of antimicrobial activity against various bacteria and fungi. nih.gov The structural versatility of the quinoxaline scaffold allows for modifications that can tune the activity against different pathogens. nih.gov

Several studies have reported the synthesis of novel quinoxaline derivatives and their evaluation as antimicrobial agents. For example, a series of derivatives were tested against plant pathogenic bacteria and fungi, with some compounds showing significant in vitro activity. rsc.org One compound, 5j, was particularly effective against Rhizoctonia solani, a plant pathogenic fungus, with an EC50 value superior to the commercial fungicide azoxystrobin. rsc.org Another compound, 5k, displayed good antibacterial activity against Acidovorax citrulli. rsc.org

The 1,4-dioxide derivatives of quinoxaline are known for their broad-spectrum antibacterial activity. nih.gov Dioxidine, a 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide, is an effective antibacterial drug used in medical practice. nih.gov Research has also explored the antifungal potential of these compounds against various Candida species and Saccharomyces cerevisiae. nih.gov

The synthesis of Schiff bases containing quinoxaline moieties has also been explored to develop new antimicrobial agents. nih.gov These studies underscore the potential of quinoxaline derivatives as a promising class of agricultural and clinical antimicrobial agents. rsc.orgresearchgate.net

Anticancer and Antitumor Research

The quinoxaline scaffold is a recognized pharmacophore in the development of anticancer agents. ekb.eg Derivatives of this compound have been investigated for their cytotoxic activity against various cancer cell lines, with some showing selective effects against tumor cells, particularly under hypoxic conditions.

Several studies have demonstrated the in vitro cytotoxic potential of quinoxaline derivatives against a range of human cancer cell lines.

One study identified N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells. nih.gov Molecular docking studies suggested that this compound might target human DNA topoisomerase and vascular endothelial growth factor receptor. nih.gov

Another study evaluated four quinoxaline compounds for their cytotoxic effects against HepG2 and PC-3 cancer cells. nih.gov Two of the compounds exhibited significant anti-proliferative effects and high selectivity against PC-3 cells, with IC50 values of 4.11 and 2.11 µM. nih.gov Further investigation revealed that these compounds induced apoptosis in PC-3 cells. nih.gov

The synthesis of 2-aminoimidazole-linked quinoxaline Schiff bases has also yielded compounds with potent antiproliferative activity against SKOV3 and HCT-116 cancer cell lines. researcher.life

Table 2: Cytotoxic Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | HepG2, SK-OV-3, PC-3 | Selective cytotoxicity | nih.gov |

| Quinoxaline Compound III | PC-3 | 4.11 µM | nih.gov |

| Quinoxaline Compound IV | PC-3 | 2.11 µM | nih.gov |

| 28-propynoylbetulin (for comparison) | SK-OV-3 | 0.2 µM | nih.gov |

A key challenge in cancer therapy is the presence of hypoxic (low oxygen) regions within solid tumors, which are often resistant to conventional treatments. nih.gov Quinoxaline 1,4-dioxides have been identified as hypoxia-selective cytotoxins, meaning they are more toxic to cancer cells in low-oxygen environments. nih.gov

The mechanism of this selectivity involves the reductive activation of the N-oxide groups by enzymes present in the hypoxic tumor microenvironment. nih.gov This leads to the formation of reactive species that are toxic to the cancer cells.

Research has shown that the structure of the quinoxaline 1,4-dioxide derivative significantly influences its hypoxia cytotoxicity ratio (HCR), which is the ratio of its toxicity under aerobic versus anoxic conditions. nih.gov For example, a series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives were synthesized and showed more potent hypoxic cytotoxic activity compared to the reference compound tirapazamine (B611382) (TPZ). nih.gov In this series, a 3-chloro substituent on the phenyl ring and a 7-methyl or 7-methoxy group on the quinoxaline ring were found to be favorable for hypoxic cytotoxicity and selectivity. nih.gov The most potent compound, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide, exhibited significant cytotoxic activity against several cancer cell lines in hypoxia, with IC50 values ranging from 0.31 to 3.16 μM. nih.gov

Antiparasitic Investigations

In addition to their antimicrobial and anticancer properties, quinoxaline derivatives, particularly the 1,4-dioxides, have been investigated for their antiparasitic activity. nih.gov The nature of the substituents on the quinoxaline ring appears to determine whether a compound will exhibit antimycobacterial or antiparasitic activity. nih.gov

A recent study reported on a new class of quinoxaline di-N-oxides containing amino acid side chains that exhibited dual antituberculosis and antileishmanial activity. mdpi.com These compounds were screened for their activity against Leishmania amazonensis, a parasite that causes cutaneous and mucocutaneous leishmaniasis. mdpi.com This research highlights the potential of the quinoxaline scaffold in developing novel treatments for parasitic diseases.

Antiviral Research Focus

The global health threat posed by coronaviruses has spurred intensive research into novel antiviral agents, with quinoxaline derivatives being identified as a scaffold of interest. rsc.org These compounds have been investigated for their potential to inhibit key viral proteins of both SARS-CoV and SARS-CoV-2. nih.gov

One promising avenue of research involves the inhibition of human Cyclophilin A (CypA), a cellular enzyme that has a high binding affinity to the nucleocapsid protein of the SARS coronavirus. nih.gov A novel quinoxaline compound, designated as 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline, has been proposed as a potent inhibitor of CypA. nih.gov

For SARS-CoV-2, the main protease (Mpro) is a crucial enzyme for viral replication and a prime target for antiviral drugs. A quinoxaline derivative, identified as compound 32, has shown potential as an inhibitor of SARS-CoV-2 Mpro with an IC50 value of approximately 301.0 μM. nih.gov Molecular dynamics simulations have suggested that this compound can fit snugly within the active site of the Mpro. nih.gov Furthermore, a library of ten 3-benzyl-N1-substituted quinoxalin-2-one derivatives was designed and showed remarkable dual inhibitory activity against both the spike protein and the papain-like protease (PLpro) of SARS-CoV-2, with inhibition rates ranging from 76.2% to 86.9%. researchgate.net

Table 3: Anti-SARS-CoV-2 Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Target | Activity |

|---|---|---|

| Compound 32 | SARS-CoV-2 Mpro | IC50 ≈ 301.0 µM |

| 3-benzyl-N1-substituted quinoxalin-2-ones | SARS-CoV-2 Spike Protein & PLpro | 76.2% - 86.9% inhibition |

Certain quinoxaline derivatives have demonstrated potent antiviral activity against members of the Herpesviridae family. A notable example is the compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, also known as B-220. nih.gov This compound has been shown to exhibit strong antiviral effects against herpes simplex virus type 1 (HSV-1), as well as varicella-zoster virus (VZV) and cytomegalovirus (CMV). nih.gov

The mechanism of action for B-220 against HSV-1 appears to involve intercalation into the viral DNA helix. nih.gov This binding is thought to disrupt crucial steps in the viral life cycle, specifically those related to the uncoating of the virus after it enters a host cell. nih.gov

Receptor Antagonism Studies

Derivatives of quinoxaline-2-carboxamide have been extensively designed and evaluated as antagonists of the serotonin (B10506) 5-HT3 receptor. tandfonline.comnih.gov This receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are clinically used to manage nausea and vomiting, particularly those induced by chemotherapy. tandfonline.comnih.gov

In one study, a series of quinoxalin-2-carboxamides were synthesized by coupling quinoxalin-2-carboxylic acid with various amines. tandfonline.com The resulting compounds were evaluated for their 5-HT3 receptor antagonism in guinea pig ileum. tandfonline.com Several of these derivatives displayed significant antagonistic activity. For example, compound 5b, a tryptamine (B22526) derivative, showed a pA2 value of 7.3, which was greater than the standard drug ondansetron. tandfonline.com Compound 5c, an N,N-diethyl-p-phenylenediamine derivative, also exhibited potent antagonism with a pA2 of 7.0. tandfonline.com

Another series of 3-chloroquinoxaline-2-carboxamides were also synthesized and tested for their 5-HT3 receptor antagonistic properties. researchgate.net Among these, compound 3g demonstrated comparable antagonistic activity to ondansetron, with a pA2 value of 6.4. researchgate.net

Table 4: 5-HT3 Receptor Antagonism of Quinoxaline-2-Carboxamide Derivatives

| Compound | pA2 Value |

|---|---|

| 5b | 7.3 |

| 5c | 7.0 |

| 5d | 6.7 |

| 3g | 6.4 |

| Ondansetron (Standard) | 6.9 |

Enzyme Inhibition Profiles

The biological activity of this compound derivatives is intrinsically linked to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens and cancer cells. The following sections detail the known and potential inhibitory activities of this class of compounds against several key enzymatic targets.

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. While direct studies on this compound derivatives are not extensively documented in the available literature, research on structurally related quinoxaline-2-carboxylic acid derivatives provides strong indications of their potential as inhibitors of mycobacterial DNA gyrase.

Recent in silico studies have shown that quinoxaline 1,4-dioxides can bind to the same site on mycobacterial DNA gyrase as novobiocin, a known DNA gyrase inhibitor. nih.gov Furthermore, a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra. nih.gov Several of these compounds demonstrated moderate to good activity, with the N-benzyl derivatives being particularly active. nih.gov For instance, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a compound with notable antimycobacterial properties. nih.gov Although the precise mechanism was not fully elucidated in that study, the structural similarity to other quinoxaline-based gyrase inhibitors suggests this as a probable mode of action. These findings underscore the potential of the quinoxaline-2-carboxamide scaffold, including the 3-(methylamino) substituted variants, as a foundational structure for novel anti-tuberculosis agents targeting DNA gyrase.

Human DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes such as DNA replication, transcription, and chromosome segregation. nih.gov They are well-established targets for a variety of anticancer drugs. nih.gov Quinoxaline derivatives have emerged as a class of compounds capable of poisoning human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Studies on antineoplastic quinoxaline topoisomerase II poisons, such as XK469 and CQS (chloroquinoxaline sulfonamide), have demonstrated that these compounds can induce DNA cleavage in a site-specific manner, which differs between topoisomerase II isozymes. nih.gov This suggests that the specific structure of the quinoxaline derivative plays a significant role in its interaction with the enzyme and DNA. nih.gov

More closely related to the subject compound, N-substituted quinoxaline-2-carboxamides have been investigated for their potential as anticancer agents. Molecular docking studies of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide have suggested that human DNA topoisomerase could be a potential target for this compound. nih.gov While direct experimental evidence for the inhibition of human DNA topoisomerase by this compound derivatives is still to be established, the documented activity of related quinoxaline structures strongly supports this as a promising area for future research in the development of novel anticancer therapeutics.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. bohrium.com A number of quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

Research into 3-methylquinoxaline-based derivatives has shown significant promise. nih.govrsc.org For example, two series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives were found to be potent inhibitors of VEGFR-2. nih.gov Several of these compounds exhibited IC₅₀ values in the nanomolar range, surpassing the activity of the reference drug, sorafenib. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives

| Compound | IC₅₀ (nM) for VEGFR-2 Inhibition |

|---|---|

| 11b | 4.1 |

| 11e | 2.6 |

| 11f | 4.8 |

| 11g | 5.4 |

| 12e | 4.5 |

| 12f | 5.1 |

| 12g | 4.9 |

| 12k | 2.9 |

| Sorafenib (Reference) | 3.07 |

Data sourced from a study on 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. nih.gov

Furthermore, novel quinoxaline-3-propanamides have also been identified as effective VEGFR-2 inhibitors, with one compound displaying activity comparable to sorafenib. rsc.org Studies on other quinoxalin-2-one derivatives, such as 3-furoquinoxaline carboxamides, have also demonstrated direct inhibition of VEGFR-2. bohrium.comnih.gov The consistent and potent activity of these closely related quinoxaline scaffolds strongly suggests that this compound derivatives would also effectively target VEGFR-2, making them attractive candidates for the development of new anti-angiogenic cancer therapies.

Cyclophilin A (CypA) is a cellular enzyme involved in various biological processes, including protein folding and immune response. nih.gov It has also been implicated in the life cycle of some viruses. nih.gov A novel quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline, has been identified as a potent inhibitor of human CypA. nih.gov This finding highlights the potential of the quinoxaline core to interact with this class of enzymes. Given the structural similarities, it is plausible that derivatives of this compound could also exhibit inhibitory activity against CypA, an area that warrants further investigation.

JNK Stimulatory Phosphatase-1 (JSP-1) is a member of the dual-specificity protein phosphatase family. While direct inhibitory data for this compound derivatives against JSP-1 is not available, the broader class of quinoxaline derivatives has been reported to act as inhibitors of this enzyme. This suggests a potential, yet unexplored, avenue for the biological activity of the specific compound class .

Structure Activity Relationship Sar Analysis of 3 Methylamino Quinoxaline 2 Carboxamide and Its Analogues

Core Quinoxaline (B1680401) Ring Modifications and their Impact on Biological Activity

Modifications to the fundamental quinoxaline ring system significantly alter the biological profile of its derivatives. One of the most notable modifications is the oxidation of the ring nitrogens to form quinoxaline 1,4-di-N-oxides (QdNOs). This transformation is frequently associated with potent antimicrobial and anticancer activities. nih.govnih.gov The QdNO scaffold is considered essential for the antimycobacterial activity of certain quinoxaline-2-carboxamide (B189723) derivatives. nih.gov Studies suggest that the loss of one or both of these N-oxide oxygens can lead to a reduction in cytotoxicity. nih.gov

Fusing additional rings to the quinoxaline core also has a profound impact. For instance, creating tricyclic and pentacyclic systems can modulate activity. In one study, a pentacyclic quinoxaline compound demonstrated considerable antifungal activity. nih.gov The fusion of an indolo ring to create structures like 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has been shown to result in high activity against the herpes virus, attributed to the compound's DNA binding properties. sapub.org Similarly, fusing a triazole ring to the quinoxaline nucleus has produced derivatives with potent antibacterial activity. nih.gov Benzo[g]quinoxaline derivatives, which feature an additional fused benzene (B151609) ring, have shown good cytotoxic activity against breast cancer cell lines. mdpi.com The SAR of these larger systems indicates that the quinoxaline moiety can be integrated into polycyclic aromatic systems or hybrid molecules to enhance anticancer activity. mdpi.com

Role of the Methylamino Group at Position 3 on Pharmacological Efficacy

The substituent at the C-3 position of the quinoxaline ring is a critical determinant of pharmacological efficacy. The nature of the group at this position can influence potency and selectivity. tandfonline.com For 3-amino substituted quinoxalines, the presence of a secondary amine at the C-3 position, such as the methylamino group, has been shown to increase anticancer activity, whereas primary and tertiary amines at the same position tend to decrease it. mdpi.com

Significance of the Carboxamide Group at Position 2 for Target Binding

Modification of the C-2 carboxamide can drastically alter potency. For example, replacing the carboxamide with an ethoxycarbonyl group of similar electronic properties was found to negatively impact antimycobacterial efficacy. mdpi.com Conversely, other studies have shown that ester derivatives of quinoxaline-2-carboxylic acid can act as potent prodrugs. nih.gov The amide's NH group often acts as a hydrogen bond donor, a critical interaction for binding to biological targets like DNA gyrase. nih.gov The entire quinoxaline-2-carboxamide-1,4-di-N-oxide scaffold is suggested to be essential for the activity of certain antimycobacterial agents, with the amide moiety playing a central role in the pharmacophore. nih.gov The development of robust synthetic routes for creating diverse libraries of 2-carboxamide-3-amino-substituted quinoxalines underscores the importance of this functional group in drug discovery. nih.gov

Influence of Substituents on Peripheral Moieties on Activity and Selectivity

The electronic nature of substituents on the quinoxaline ring and its peripheral groups is a major determinant of biological activity. The presence of electron-withdrawing groups on the benzene moiety of the quinoxaline core often enhances potency. For instance, in quinoxaline 1,4-di-N-oxides, electron-withdrawing groups at the C-6 or C-7 position are associated with better anticancer activity. nih.gov Specifically, halo-substituents (e.g., chloro) on the benzene portion can produce more active antitrypanosomal compounds. nih.gov In another series of anticancer quinoxalines, a chloro group (electron-withdrawing) produced higher activity than a methyl group (electron-donating). mdpi.com The anti-tubercular activity of certain quinoxaline derivatives is significantly enhanced by an electron-withdrawing nitro group. core.ac.uk

Conversely, electron-donating groups can also positively influence activity in specific contexts. One SAR study on anticancer quinoxalines found that a methoxy (B1213986) group (electron-donating) led to the most potent compound in the series. researchgate.net However, in a different series, replacing an electron-releasing methoxy group with an electron-withdrawing chloro group decreased activity, highlighting that the optimal electronic effect is highly dependent on the specific scaffold and biological target. mdpi.com

Steric bulk and lipophilicity are critical physical properties that modulate the pharmacological profile of quinoxaline derivatives. Increased lipophilicity can enhance activity, as seen in vanadium complexes of quinoxaline 1,4-di-N-oxides where higher lipophilicity contributed to antitrypanosomal activity. nih.gov Similarly, for N-benzylpyrazine-2-carboxamides, which are structurally related to quinoxalines, more lipophilic substituents on the core favor antimycobacterial activity. nih.gov In some VEGFR-2 inhibitors, lipophilic groups like methoxy phenyl or hydroxy phenyl were found to enhance inhibition. researchgate.net

However, steric hindrance from large or bulky substituents can be detrimental to activity. Studies have shown that large substituents on a peripheral phenyl ring exert an unfavorable influence on anticancer potency. nih.gov For example, introducing bulkier halogen substituents can interfere with the compound's fit into a target's binding site, thereby reducing potency. researchgate.net Similarly, nucleophilic substitution reactions on the quinoxaline core can be hindered by sterically demanding groups. nih.gov This indicates a delicate balance where substituents must be of an optimal size and lipophilicity to ensure favorable interactions with the biological target without causing negative steric clashes. mdpi.com

The nature and position of substituents have distinct effects on the antimicrobial and anticancer potency of quinoxaline derivatives.

Antimicrobial Potency: For antibacterial activity, symmetrically disubstituted quinoxalines have often shown more significant effects than asymmetrically substituted ones. nih.gov The presence of 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at positions 2 and/or 3 is linked to good antibacterial activity, while piperidino or morpholino groups at these positions reduce it. nih.gov In a series of fused triazoloquinoxalines, specific aryl and chloro-substituted derivatives showed potent antibacterial activity. nih.gov For antimycobacterial quinoxaline 1,4-dioxides, an ethoxycarbonyl group at C-2 was more effective than a carboxamide group. mdpi.com The introduction of a lipophilic piperidine (B6355638) segment at C-6 marginally improved activity against M. tuberculosis. mdpi.com

Table 1: Effect of Substituents on Antimicrobial Activity of Quinoxaline Analogues

| Compound Series | Favorable Substituents | Unfavorable Substituents | Observed Activity | Reference |

|---|---|---|---|---|

| 2,3-Disubstituted Quinoxalines | 4-Triflouromethylanilino, 4-Hydroxyanilino, Phenylthio | Piperidino, Morpholino | Antibacterial | nih.gov |

| Fused Triazoloquinoxalines | Aryl group at C-1, Chloro group at C-4 | Not Specified | Potent Antibacterial | nih.gov |

| Quinoxaline 1,4-Dioxides | C-2 Ethoxycarbonyl | C-2 Carboxamide | Antimycobacterial | mdpi.com |

| Quinoxaline-2-carboxylate 1,4-Dioxides | C-7 Chloro, Methyl, or Methoxy | Not Specified | Reduced MIC against TB | nih.gov |

Anticancer Potency: In the realm of anticancer agents, electron-withdrawing groups like halogens on the quinoxaline core are often beneficial. nih.gov For instance, dibromo substitution on benzo[g]quinoxalines was shown to play an important role in their anticancer activity. mdpi.com For quinoxaline–arylfuran derivatives, side chains with hydrogen-bond acceptors or donors (e.g., p-cresol, pyridine) promoted higher inhibitory activity against cancer cell lines. nih.gov In contrast, large or hydrophobic substituents on a peripheral phenyl ring were unfavorable. nih.gov In another series, an o,o-dimethoxyphenyl group at C-2 increased activity, while CF3 and OCF3 groups decreased it. mdpi.com N-benzyl substitution on the C-2 carboxamide has also been identified as a favorable feature for cytotoxicity against certain cancer cell lines. nih.gov

Table 2: Effect of Substituents on Anticancer Activity of Quinoxaline Analogues

| Compound Series | Favorable Substituents | Unfavorable Substituents | Target/Cell Line | Reference |

|---|---|---|---|---|

| Quinoxaline–Arylfuran Derivatives | Side chain with H-bond acceptor/donor (e.g., p-cresol) | Large or hydrophobic groups on phenyl ring | HeLa, PC3, A549, HCT116 | nih.gov |

| Quinoxaline 1,4-di-N-Oxides | Electron-withdrawing groups at C-6/C-7 | Not Specified | General Cytotoxicity | nih.gov |

| Benzo[g]quinoxalines | Dibromo substitution | No substitution | MCF-7 Breast Cancer | mdpi.com |

| Substituted Quinoxalines | o,o-dimethoxyphenyl at C-2, Secondary amine at C-3 | CF3 or OCF3 at C-2, Primary/tertiary amine at C-3 | General Anticancer | mdpi.com |

| N-substituted Quinoxaline-2-carboxamides | N-benzyl group | Not Specified | HepG2, SK-OV-3, PC-3 | nih.gov |

Mechanistic Investigations of 3 Methylamino Quinoxaline 2 Carboxamide S Biological Actions

DNA-Damaging Mechanisms in Antimycobacterial Activity

A primary mechanism underlying the antimycobacterial effects of quinoxaline (B1680401) derivatives, particularly quinoxaline-2-carboxylic acid 1,4-dioxides (QdNOs), is their ability to inflict DNA damage. nih.govmdpi.compreprints.org This genotoxic action is not direct but results from the compound's metabolic activation within the mycobacterial cell.

Interference with Specific Cellular Pathways and Enzymes

Beyond direct DNA damage, quinoxaline-2-carboxamide (B189723) derivatives exert their biological effects by modulating specific cellular signaling pathways and inhibiting key enzymes crucial for cell survival and proliferation.

PI3K/Akt/mTOR Pathway: Certain 3-arylaminoquinoxaline-2-carboxamide derivatives have been shown to inhibit the PI3K-Akt-mTOR signaling pathway. researchgate.net This pathway is a central regulator of cell growth, proliferation, and survival. The compounds were found to down-regulate the levels of key proteins in this pathway, including PI3K, Akt, p-Akt, and p-mTOR, effectively functioning as dual inhibitors of Akt kinase phosphorylation. researchgate.net

VEGFR-2 Inhibition: Derivatives of 3-methylquinoxaline have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting this receptor, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition: A dibromo-substituted quinoxaline was identified as a potent small-molecule inhibitor of ASK1. nih.gov ASK1 is a key component of the MAPK signaling pathway and is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov Inhibition of ASK1 is being explored as a therapeutic strategy for diseases like non-alcoholic steatohepatitis. nih.gov

DNA Topoisomerase: Molecular docking studies have suggested that N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide may target human DNA topoisomerase. nih.gov This enzyme is vital for managing DNA topology during replication and transcription, and its inhibition can lead to cell death.

Table 1: Quinoxaline Derivatives and Their Targeted Pathways/Enzymes

| Compound Class | Targeted Pathway/Enzyme | Biological Effect |

| 3-Arylaminoquinoxaline-2-carboxamides | PI3K/Akt/mTOR Pathway | Inhibition of cancer cell proliferation, Apoptosis |

| 3-Methylquinoxaline derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anti-angiogenic, Cytotoxic |

| Dibromo-substituted quinoxaline | Apoptosis Signal-Regulated Kinase 1 (ASK1) | Anti-inflammatory, Anti-fibrotic |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Human DNA Topoisomerase | Antineoplastic |

Induction of Apoptosis in Cancer Cell Lines

A significant component of the anticancer activity of quinoxaline-2-carboxamides is their ability to induce apoptosis, or programmed cell death, in malignant cells. This is often a direct consequence of their interference with the cellular pathways mentioned previously.

For instance, the inhibition of the PI3K-Akt-mTOR pathway by 3-arylaminoquinoxaline-2-carboxamides leads to the activation of the p53 tumor suppressor pathway. researchgate.net This, in turn, modulates downstream targets like p21, p27, Bax, and Bcl-2, ultimately causing cell cycle arrest and apoptosis. researchgate.net

Mechanistic studies on a potent 3-methylquinoxaline derivative targeting VEGFR-2 revealed its ability to arrest cancer cell growth in the G2/M phase of the cell cycle and significantly induce apoptosis. nih.gov This was accompanied by a marked increase in the levels of pro-apoptotic proteins Caspase-3, Caspase-9, and BAX, alongside a significant decrease in the anti-apoptotic protein Bcl-2. nih.gov Other studies have also confirmed that quinoxaline derivatives can induce apoptosis through a caspase-dependent pathway. mdpi.com Furthermore, some quinoxaline-containing peptides have been shown to induce apoptosis by first blocking autophagy at the lysosomal level, which leads to metabolic stress and subsequent activation of the mitochondrial apoptotic pathway. nih.gov

Modulation of Key Receptor-Ligand Interactions (e.g., 5-HT3 receptor)

Quinoxalin-2-carboxamides have been specifically designed to act as antagonists for the serotonin (B10506) type-3 (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel found on nerve terminals in the central and peripheral nervous systems. wikipedia.org Its activation by serotonin is involved in triggering the vomiting reflex, making 5-HT3 antagonists effective antiemetic drugs, particularly for managing chemotherapy-induced nausea and vomiting. wikipedia.orgamegroups.org

A series of quinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonism, with several compounds showing potent activity against the 5-HT3 agonist 2-methyl-5-HT. nih.govmedchemexpress.com The design of these molecules is based on the specific pharmacophoric requirements for binding to and blocking the 5-HT3 receptor. nih.gov Beyond their antiemetic effects, certain quinoxaline-based 5-HT3 receptor antagonists have also demonstrated potential antidepressant-like effects in preclinical models. nih.gov

Table 2: Activity of a Quinoxaline-2-Carboxamide as a 5-HT3 Receptor Antagonist

| Compound Name | Receptor Target | Mechanism of Action | Pharmacological Effect |

| N-n-butyl-3-methoxy quinoxaline-2-carboxamide (6o) | 5-HT3 Receptor | Antagonist | Antidepressant-like effects |

Data from a study on chronic unpredictable mild stress in mice. nih.gov

Role of Reductive Metabolism in Biological Efficacy

The biological activity of many quinoxaline derivatives, especially the 1,4-di-N-oxide (QdNO) class, is critically dependent on reductive metabolism. nih.gov These compounds often function as prodrugs that are selectively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and tuberculous granulomas. preprints.orgmdpi.com

This selective activation is carried out by reductive enzymes, such as cytochrome P450 oxidoreductase. nih.gov The one-electron reduction of the N-oxide moiety generates highly reactive radical species, including hydroxyl radicals and benzotriazinyl radicals. mdpi.comnih.gov These radicals are the ultimate effectors, causing DNA damage and other forms of cellular injury that lead to cell death. mdpi.commdpi.com The dependence on reductive activation explains the selective toxicity of these compounds toward hypoxic tumor cells over normally oxygenated tissues. mdpi.com Furthermore, resistance to these compounds in mycobacteria has been linked to mutations in genes encoding redox enzymes, providing further evidence for the essential role of reductive metabolism in their mechanism of action. nih.gov

Computational and Theoretical Studies on 3 Methylamino Quinoxaline 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands to the active site of a receptor, providing valuable information on the intermolecular interactions that stabilize the complex.

Binding Mode Analysis with Identified Enzyme Targets (e.g., DNA gyrase, VEGFR-2)

Molecular docking studies have been pivotal in understanding how quinoxaline (B1680401) derivatives, including compounds structurally related to 3-(Methylamino)quinoxaline-2-carboxamide, interact with key enzyme targets such as DNA gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

VEGFR-2: As a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis, VEGFR-2 has been a prime target for the development of novel anticancer agents. nih.govnih.gov Docking simulations of 3-methylquinoxaline derivatives into the ATP binding site of VEGFR-2 have revealed key interactions that are likely mirrored by this compound. These studies consistently show that the quinoxaline core anchors the molecule within the hinge region of the receptor. nih.gov The carboxamide and methylamino groups are predicted to form critical hydrogen bonds with key amino acid residues. Specifically, the amide group often forms hydrogen bonds with the side chains of Glutamic acid 883 (Glu883) and Aspartic acid 1044 (Asp1044). nih.gov Furthermore, hydrophobic interactions between the quinoxaline ring and residues such as Leucine 1033 (Leu1033), Phenylalanine 916 (Phe916), Alanine 864 (Ala864), and Leucine 838 (Leu838) contribute significantly to the binding affinity. nih.gov

| Amino Acid Residue | Type of Interaction | Interacting Moiety of Ligand |

|---|---|---|

| Glu883 | Hydrogen Bond | Amide group |

| Asp1044 | Hydrogen Bond | Amide group |

| Leu1033 | Hydrophobic | Quinoxaline nucleus |

| Phe916 | Hydrophobic | Quinoxaline nucleus |

| Ala864 | Hydrophobic | Quinoxaline nucleus |

| Leu838 | Hydrophobic | Quinoxaline nucleus |

| Val914 | Hydrophobic | Phenyl group (spacer) |

| Cys1043 | Hydrophobic | Phenyl group (spacer) |

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. nih.govjapsonline.com While specific docking studies on this compound with DNA gyrase are not extensively documented, studies on analogous quinolone and quinoxaline derivatives provide a putative binding model. researchgate.net These compounds typically bind to the GyrA subunit, interfering with the DNA cleavage and re-ligation process. The quinoxaline core is expected to engage in π-π stacking interactions with DNA base pairs, while the carboxamide and methylamino substituents could form hydrogen bonds with key amino acid residues within the binding pocket, such as Aspartic acid 87 (Asp87) and Arginine 91 (Arg91). researchgate.net

Prediction of Binding Affinities and Conformational Stability

Molecular dynamics (MD) simulations, often performed subsequently to docking, can further assess the conformational stability of the ligand-receptor complex over time. These simulations provide insights into the dynamic behavior of the complex, the stability of key interactions, and can help refine the initial docked pose. For quinoxaline derivatives targeting VEGFR-2, MD simulations have confirmed the stability of the interactions with crucial amino acid residues like Leu838, Phe916, and Leu976. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for identifying the key structural features that influence efficacy.

Development of Predictive Models for Biological Activity

Several QSAR studies have been conducted on quinoxaline derivatives to develop predictive models for their anticancer and antimicrobial activities. nih.gov These models are typically built using a training set of compounds with known biological activities and then validated using an external test set. For a series of quinoxaline derivatives targeting VEGFR-2, robust 3D-QSAR models have been developed. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated good predictive power, with cross-validated correlation coefficients (R²cv) and predictive correlation coefficients (R²pred) often exceeding 0.6. nih.gov

| Model | R²cv (Cross-validated R²) | R²pred (Predictive R²) |

|---|---|---|

| CoMFA | 0.663 | 0.6126 |

| CoMSIA | 0.631 | 0.6974 |

Identification of Molecular Descriptors Correlating with Efficacy

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly correlate with the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For quinoxaline derivatives, QSAR studies have highlighted the importance of several descriptors. For instance, in a QSAR model for antileishmanial activity, the Highest Occupied Molecular Orbital (HOMO) energy (EHOMO) and the Polar Surface Area (PSA) were identified as key descriptors. nih.gov A lower EHOMO and a higher PSA were found to be favorable for activity. nih.gov

In the context of 3D-QSAR models for VEGFR-2 inhibition, contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity. These maps often indicate that bulky, electron-withdrawing groups in certain positions and hydrogen bond donor/acceptor features in others are crucial for improved efficacy. nih.gov

Advanced Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and properties of molecules. Methods like Density Functional Theory (DFT) have been employed to study quinoxaline derivatives.

Geometry Optimization and Electronic Structure Analysis

While specific computational studies exclusively on this compound are not extensively detailed in the public domain, the methodologies for its analysis are well-established through research on analogous quinoxaline derivatives. Density Functional Theory (DFT) is a primary method for such investigations, offering a balance between computational cost and accuracy.

Geometry Optimization: The initial step in computational analysis involves determining the most stable three-dimensional conformation of the molecule, known as geometry optimization. For quinoxaline derivatives, this is commonly achieved using DFT functionals such as B3LYP or wb97xd, paired with basis sets like 6-31G(d) or def2-TZVP. tandfonline.comresearchgate.net This process calculates key structural parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-H). For example, in related 2-carboxamide-1,4-di-N-oxide quinoxalines, C-C bond lengths have been calculated to be in the range of 1.373–1.524 Å. iau.ir

Bond Angles: The angles formed by three connected atoms, which define the molecule's shape.

Dihedral Angles: The rotational angles between planes of atoms, which describe the molecule's conformation.

Electronic Structure Analysis: Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and stability. tandfonline.com A smaller energy gap suggests higher reactivity. These orbitals' spatial distribution indicates the likely sites for electrophilic and nucleophilic attack.

Charge Distribution: Methods like Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. tandfonline.com This information reveals the molecule's polarity and helps identify electron-rich and electron-deficient regions.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting intermolecular interactions and sites of reactivity.

Such computational approaches have been applied to various quinoxaline derivatives to predict their electronic, optical, and charge transport properties. tandfonline.comnih.gov

Thermochemical Studies (e.g., N-O Bond Dissociation Enthalpies for N-oxide analogs)

Thermochemical studies are critical for understanding the stability and energetic properties of molecules. For N-oxide analogs of quinoxalines, a key parameter of interest is the N-O bond dissociation enthalpy (BDE), which quantifies the energy required to break the N-O bond. This value is directly related to the oxidizing capability of these compounds, a feature linked to their biological activity. scispace.com

Comprehensive studies on 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives, which are close analogs, have combined experimental techniques with computational methods to determine these values. scispace.comresearchgate.net

Experimental Methods:

Static Bomb Combustion Calorimetry: This technique is used to measure the enthalpies of combustion of the crystalline compounds. scispace.comresearchgate.net

Knudsen Effusion Method: This method measures the enthalpies of sublimation, which is the energy required for the compound to transition from a solid to a gaseous state. scispace.comresearchgate.net

By combining the experimental data from these methods, the standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) can be derived. scispace.com

Computational Methods: DFT calculations, particularly at the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) level of theory, have been successfully used to compute the first, second, and mean N-O bond dissociation enthalpies in the gas phase. scispace.comresearchgate.net This computational approach has shown excellent agreement with experimental results and serves to calibrate the theoretical models. scispace.com

Research on 3-methyl-N-R-2-quinoxalinecarboxamide-1,4-dioxides (where R = H, Phenyl, 2-tolyl) has shown that the size of the substituent on the carboxamide group has a minimal effect on the N-O bond dissociation enthalpies, with a maximum difference of about 5 kJ·mol⁻¹. scispace.comresearchgate.net

| Substituent (R) | First BDE (kJ·mol⁻¹) | Second BDE (kJ·mol⁻¹) | Mean BDE (kJ·mol⁻¹) |

|---|---|---|---|

| -H | 220.3 | 272.9 | 246.6 |

| -Phenyl | 215.3 | 273.1 | 244.2 |

| -2-Tolyl | 215.7 | 273.1 | 244.4 |

Cheminformatics and Database Analysis for Compound Characterization

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a molecule like this compound, these tools are instrumental in predicting its properties, biological activities, and potential as a drug candidate without initial laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iau.ir For quinoxaline derivatives, QSAR models have been developed to predict their antimycobacterial activity. nih.gov These models use calculated quantum mechanical descriptors (such as HOMO/LUMO energies, dipole moment, and atomic charges) to correlate with experimental inhibition constants (e.g., IC₅₀). iau.ir Such models can expedite the drug development process by prioritizing the synthesis of compounds with the highest predicted efficacy. iau.ir

Molecular Docking and Pharmacophore Modeling:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For various N-substituted quinoxaline-2-carboxamides, molecular docking has been used to identify potential targets like human DNA topoisomerase and vascular endothelial growth factor receptor. mdpi.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. Pharmacophore models for quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been developed to understand the key structural requirements for their antimycobacterial effects. nih.gov

ADMET Analysis: Cheminformatics tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Web-based tools like SwissADME can evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of molecules, providing an early-stage assessment of their potential to be developed into safe and effective drugs. tandfonline.com This in silico analysis is a crucial step in modern drug discovery pipelines for quinoxaline derivatives. nih.gov

Future Research Directions and Therapeutic Advancement Potential of 3 Methylamino Quinoxaline 2 Carboxamide

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Green Chemistry Protocols

The viability of any pharmaceutical compound is intrinsically linked to its synthetic accessibility. For 3-(Methylamino)quinoxaline-2-carboxamide, future research must prioritize the development of scalable and environmentally benign synthetic routes. Traditional methods for quinoxaline (B1680401) synthesis often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can require harsh conditions, hazardous solvents, and energy-intensive processes, leading to significant waste. ijirt.orgnih.govmdpi.com

Green chemistry offers a more sustainable paradigm, emphasizing waste minimization, energy efficiency, and the use of non-toxic reagents. ijirt.orgbenthamdirect.com Future synthetic strategies for this compound and its analogs should explore:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, reduce energy consumption, and often lead to higher yields with minimal solvent usage. ijirt.orgbenthamdirect.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or ethanol is a crucial step towards environmentally friendly synthesis. ijirt.orgbenthamdirect.com

| Protocol | Key Advantages | Catalyst/Medium Example | Potential for Scalability |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption, often solvent-free. ijirt.org | Iodine-catalyzed in minimal solvent. | Moderate to high, with specialized equipment. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high purity products under mild conditions. ijirt.org | Various catalysts in aqueous media. | Good, can be adapted for larger scale. |

| Use of Green Solvents | Reduced environmental impact, improved safety. ijirt.orgbenthamdirect.com | Water, ethanol, ionic liquids. ijirt.orgbenthamdirect.com | High, dependent on solvent recovery. |

| Reusable Catalysts | Cost-effective, waste minimization, environmentally benign. benthamdirect.comnih.gov | Alumina-supported heteropolyoxometalates. nih.gov | High, a key aspect of green industrial chemistry. |

Design and Synthesis of Advanced Derivatives with Improved Potency and Selectivity

While this compound serves as a valuable lead compound, the synthesis and evaluation of advanced derivatives are crucial for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are essential to guide the rational design of new analogs with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. nih.gov

Future research in this area should focus on:

Modification of the Carboxamide Group: The amide functionality is a key feature that can be modified to explore interactions with biological targets. Preparing a series of N-substituted quinoxaline-2-carboxamides can help in understanding the influence of different substituents on biological activity. mdpi.com

Substitution on the Quinoxaline Ring: Introducing various substituents at different positions of the quinoxaline ring can modulate the electronic and steric properties of the molecule, potentially leading to improved activity and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can help in optimizing the compound's properties. For instance, the quinoxaline core itself can be considered a bioisostere of other heterocyclic systems like quinoline (B57606) or naphthalene. mdpi.com

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding of designed derivatives to their putative targets, allowing for the prioritization of compounds for synthesis and biological evaluation. researchgate.net

| Modification Strategy | Rationale | Example from Quinoxaline Literature | Desired Outcome |

|---|---|---|---|

| Varying N-substituents on the carboxamide | To probe the binding pocket and improve interactions with the target. mdpi.com | Synthesis of N-phenyl and N-benzyl quinoxaline-2-carboxamides. mdpi.com | Enhanced potency and target affinity. |

| Halogenation of the quinoxaline ring | To alter electronic properties and metabolic stability. nih.gov | Introduction of F, Cl, Br at position 6 to improve Pim-2 inhibition. nih.gov | Improved potency and selectivity. |

| Introduction of bulky side chains | To explore additional binding interactions and improve selectivity. | Attachment of piperidine (B6355638) or piperazine moieties. mdpi.com | Enhanced selectivity and altered pharmacokinetic properties. |

| Formation of 1,4-dioxide derivatives | To enhance activity against certain pathogens like Mycobacterium tuberculosis. mdpi.com | Synthesis of 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. mdpi.com | Novel mechanisms of action and expanded therapeutic applications. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of this compound is fundamental for its therapeutic advancement. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to the compound. elifesciences.orgnih.gov This systems-level approach can help in identifying the primary molecular targets and elucidating the downstream signaling pathways affected by the compound.

Future research should leverage multi-omics approaches to:

Identify Drug Targets: By analyzing changes in the proteome and transcriptome upon treatment with the compound, it is possible to identify proteins and genes that are directly or indirectly affected, pointing towards potential drug targets.

Elucidate Mechanisms of Action: Multi-omics data can reveal the broader cellular pathways and processes that are perturbed by the compound, providing a comprehensive understanding of its mechanism of action. elifesciences.org

Discover Biomarkers: Integrated analysis of multi-omics data can help in the discovery of biomarkers that can predict the response to treatment with this compound and its derivatives. nih.gov

Uncover Resistance Mechanisms: By studying the omics profiles of cells that have developed resistance to the compound, it is possible to identify the molecular mechanisms underlying resistance.

Development of Targeted Delivery Systems for Specific Biological Applications

The efficacy of a therapeutic agent can be significantly enhanced by ensuring its delivery to the specific site of action, thereby increasing its local concentration and minimizing systemic side effects. The development of targeted delivery systems for this compound is a promising area for future research.

Potential delivery strategies include:

Nanoparticle-based Systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability. researchgate.netmdpi.com These nanoparticles can be further functionalized with targeting ligands to direct them to specific cells or tissues.

Prodrug Approaches: Designing prodrugs of this compound that are activated at the target site can improve its therapeutic index.

Hydrogel and Electrospun Mat Formulations: For applications in wound healing or localized drug delivery, formulating the compound into hydrogels or electrospun nanofibers can provide sustained release at the site of application. mdpi.com

Repurposing Potential in Emerging Disease Areas

The broad spectrum of biological activities exhibited by quinoxaline derivatives suggests that this compound may have therapeutic potential beyond its initially intended application. researchgate.netnih.gov Drug repurposing, the process of identifying new uses for existing compounds, is a time and cost-effective strategy for drug development. nih.gov

Future research should explore the repurposing potential of this compound in areas such as:

Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including against respiratory pathogens. nih.govresearchgate.netrsc.org Given the ongoing threat of viral pandemics, screening this compound against a panel of viruses is a worthwhile endeavor.

Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases. nih.govresearchgate.netnih.gov Evaluating the antiproliferative effects of this compound against a range of cancer cell lines could uncover new therapeutic opportunities.

Antimicrobial Agents: The quinoxaline scaffold is found in several antimicrobial agents. researchgate.netnih.gov Investigating the activity of this compound against drug-resistant bacteria and other pathogens could address the urgent need for new antimicrobial drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.